Methyl 3,3-dimethoxypropionate

Description

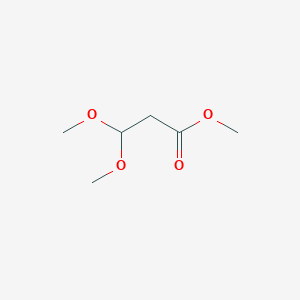

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVPMKCDDNUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225230 | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-91-1 | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7424-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 3,3-dimethoxypropionate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,3-dimethoxypropionate

Introduction

Methyl 3,3-dimethoxypropionate, with the IUPAC name methyl 3,3-dimethoxypropanoate, is a valuable organic compound widely utilized as a chemical intermediate.[1][2] Its structure features both an ester and an acetal (B89532) functional group, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, characterization, and key chemical properties, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties:

Methyl 3,3-dimethoxypropionate is a clear, colorless liquid.[3] It is used as a reactant in the synthesis of various complex molecules, including 3-indolyl α,β-unsaturated carbonyl compounds and tetrahydro-β-carboline derivatives, which have shown potential as antitumor agents.[3][4]

| Property | Value | Source |

| CAS Number | 7424-91-1 | [1][5][6] |

| Molecular Formula | C₆H₁₂O₄ | [1][5][6][7] |

| Molecular Weight | 148.16 g/mol | [1][7] |

| Density | 1.045 g/mL at 25 °C | [3] |

| Boiling Point | 77 °C at 20 mmHg | [3] |

| Refractive Index | n20/D 1.41 | [3] |

| Flash Point | 66 °C (150.8 °F) - closed cup |

Synthesis of Methyl 3,3-dimethoxypropionate

A common and effective method for the synthesis of Methyl 3,3-dimethoxypropionate involves the reaction of diketene (B1670635) with trimethyl orthoformate in an alcohol solvent, catalyzed by an alkaline substance.[8]

Reaction Pathway

The synthesis proceeds by the base-catalyzed reaction of diketene and trimethyl orthoformate. The overall transformation is depicted below.

Caption: Reaction scheme for the synthesis of Methyl 3,3-dimethoxypropionate.

Experimental Protocol

The following protocol is based on a patented synthetic method.[8]

Materials:

-

Diketene

-

Methanol

-

Anhydrous Sodium Carbonate

-

Trimethyl Orthoformate

Procedure:

-

Dissolve 25.00 g of diketene in 50 mL of methanol in a suitable reaction flask.

-

Add 45.49 g of anhydrous sodium carbonate to the solution at room temperature.

-

Slowly add 70.64 g of trimethyl orthoformate dropwise to the mixture.

-

Maintain the reaction at 25°C and stir for 60 minutes.

-

After the reaction is complete, the product, a colorless oily liquid, is obtained. Further purification can be achieved by distillation under reduced pressure (-0.095 MPa, 65°C).[8]

Characterization

A comprehensive characterization of Methyl 3,3-dimethoxypropionate is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The logical workflow for the characterization of the synthesized product is outlined below.

Caption: Workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 3,3-dimethoxypropionate.

¹H NMR Spectral Data (400 MHz, CDCl₃) [9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Doublet | 2H | -CH₂- |

| ~3.3 | Singlet | 6H | -OCH₃ (acetal) |

| ~3.7 | Singlet | 3H | -OCH₃ (ester) |

| ~4.7 | Triplet | 1H | -CH(O-)₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~39.6 | -CH₂- |

| ~51.6 | -OCH₃ (ester) |

| ~53.3 | -OCH₃ (acetal) |

| ~101.8 | -CH(O-)₂ |

| ~171.5 | C=O (ester) |

General NMR Experimental Protocol [10]

-

Sample Preparation: Dissolve 5-10 mg of purified Methyl 3,3-dimethoxypropionate in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition:

-

Use a standard pulse program.

-

Set a spectral width of approximately 12-15 ppm.

-

Acquisition time of 2-4 seconds with a relaxation delay of 1-2 seconds.

-

Generally, 8 to 16 scans are sufficient.[10]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set a spectral width of approximately 200-220 ppm.

-

Acquisition time of 1-2 seconds with a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is typically required for a good signal-to-noise ratio.[10]

-

-

Data Processing: Apply Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1100-1200 | Strong | C-O stretch (ester, acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[5]

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular ion) |

| 117 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ |

References

- 1. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3,3-dimethoxypropionate | CAS#:7424-91-1 | Chemsrc [chemsrc.com]

- 3. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 4. 3,3-二甲氧基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 6. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 7. Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 9. METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) IR Spectrum [chemicalbook.com]

"physical and chemical properties of Methyl 3,3-dimethoxypropionate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3,3-dimethoxypropionate, a versatile organic compound used as a reactant and intermediate in various chemical syntheses. This document details its characteristics, experimental protocols, and safety information to support its application in research and development.

Chemical Identity and Structure

Methyl 3,3-dimethoxypropionate, also known as Methyl β,β-Dimethoxypropionate, is an organic compound featuring both ester and acetal (B89532) functional groups.[1][2][3] Its structure consists of a propionate (B1217596) backbone with two methoxy (B1213986) groups attached to the C3 position and a methyl ester group.

Physical Properties

Methyl 3,3-dimethoxypropionate is a clear, colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] It is a combustible liquid.[4][7]

Table 1: Physical Properties of Methyl 3,3-dimethoxypropionate

| Property | Value | Source |

| Boiling Point | 178.8 ± 0.0 °C at 760 mmHg | [5] |

| 77 °C at 20 mmHg | [2][6] | |

| 80 °C at 25 mmHg | [7] | |

| Density | 1.045 g/mL at 25 °C | [2][6] |

| 1.0 ± 0.1 g/cm³ | [5] | |

| Refractive Index (n20/D) | 1.41 | [2][6] |

| 1.402 | [5] | |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

| 65.6 ± 0.0 °C | [5] | |

| 67 °C | [7] | |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25 °C | [5] |

| LogP | 0.67 | [5] |

| Solubility | Limited miscibility with water; soluble in organic solvents such as ethanol (B145695), acetone, and dichloromethane.[1] |

Chemical Properties and Reactivity

The reactivity of Methyl 3,3-dimethoxypropionate is dictated by its ester and acetal functional groups.

-

Acetal Group: The dimethoxy acetal serves as a protecting group for the aldehyde functionality. It is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde.

-

Ester Group: The methyl ester can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and transesterification.

-

Reactivity as an Intermediate: It is used as a reactant in the preparation of various compounds, including tetrahydro-β-carboline derivatives which have shown potential as antitumor and metastasis agents.[6] It has also been used in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds.[2][6] For instance, it can react with 2,4-bis-trimethylsilanyloxy-pyrimidine in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to yield (1'RS)-1-(1'-Methoxy-2'-methoxycarbonylethyl)uracil.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Methyl 3,3-dimethoxypropionate.

Table 2: Key Spectral Data for Methyl 3,3-dimethoxypropionate

| Spectrum Type | Key Features | Source |

| ¹H NMR | Spectra available for review. | [9] |

| ¹³C NMR | Spectra available for review. | [9] |

| IR (Infrared) | Vapor phase, FTIR, and ATR-IR spectra are available. | [4] |

| Mass Spec (MS) | Electron ionization mass spectra are available. | [10] |

Experimental Protocols

5.1. Synthesis of Methyl 3,3-dimethoxypropionate

A common method for the preparation of Methyl 3,3-dimethoxypropionate involves the acid-catalyzed reaction of methyl acrylate (B77674) with dimethoxymethane (B151124) (methylal).[1]

-

Materials:

-

Methyl acrylate

-

Dimethoxymethane (methylal)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

To a solution of methyl acrylate in the chosen anhydrous solvent, add an excess of dimethoxymethane.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Methyl 3,3-dimethoxypropionate.

-

Caption: Synthesis workflow for Methyl 3,3-dimethoxypropionate.

5.2. Alkaline Hydrolysis of the Ester Group

This protocol describes a general procedure for the hydrolysis of the methyl ester to its corresponding carboxylic acid.

-

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Aqueous base solution (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

Methanol (B129727) or ethanol (as a co-solvent)

-

Aqueous acid solution (e.g., hydrochloric acid) for neutralization

-

-

Procedure:

-

Dissolve Methyl 3,3-dimethoxypropionate in a mixture of methanol (or ethanol) and the aqueous base solution.

-

Heat the mixture under reflux for a specified period (typically 1-4 hours), monitoring the disappearance of the starting material by TLC or GC.

-

After cooling the reaction mixture to room temperature, carefully acidify it with the aqueous acid solution until the pH is acidic, which will precipitate the carboxylic acid product if it is a solid.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If the product is soluble, extract it into an appropriate organic solvent.

-

Dry the organic extracts, remove the solvent, and purify the resulting carboxylic acid, 3,3-dimethoxypropanoic acid, as necessary.

-

Safety and Handling

Methyl 3,3-dimethoxypropionate is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][4][11]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][11]

-

Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3][11]

-

-

First Aid:

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 3,3-二甲氧基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cas 7424-91-1,METHYL 3,3-DIMETHOXYPROPIONATE | lookchem [lookchem.com]

- 4. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3,3-dimethoxypropionate | CAS#:7424-91-1 | Chemsrc [chemsrc.com]

- 6. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 7. Methyl 3,3-Dimethoxypropionate 7424-91-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 3,3-dimethoxypropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,3-dimethoxypropionate (CAS No: 7424-91-1), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Chemical Structure

Caption: Chemical structure of Methyl 3,3-dimethoxypropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | O-CH₃ (ester) |

| ~3.32 | s | 6H | O-CH₃ (acetal) |

| ~2.65 | d | 2H | -CH₂- |

| ~4.75 | t | 1H | -CH- |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~101 | -CH(OCH₃)₂ |

| ~51 | O-CH₃ (ester) |

| ~53 | O-CH₃ (acetal) |

| ~39 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of Methyl 3,3-dimethoxypropionate is as follows:

-

Sample Preparation:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.

-

Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

-

¹H NMR Acquisition:

-

Instrument: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300) is suitable.[1]

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Instrument: A 75 or 100 MHz NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 0-200 ppm is appropriate.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons, although none are present in this molecule.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (CH₃) |

| ~1120, 1070 | Strong | C-O stretch (acetal and ester) |

Experimental Protocol: FTIR Spectroscopy

For a liquid sample such as Methyl 3,3-dimethoxypropionate, the following Attenuated Total Reflectance (ATR) or thin film method can be used:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is commonly used.[1]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum.

-

-

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

A background spectrum of the empty beam path should be recorded prior to sample analysis.

-

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometric Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 148 | Low | [M]⁺ (Molecular Ion) |

| 117 | High | [M - OCH₃]⁺ |

| 75 | Base Peak | [CH(OCH₃)₂]⁺ |

| 59 | Medium | [COOCH₃]⁺ |

Data obtained from NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dilute the liquid sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for Methyl 3,3-dimethoxypropionate.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of Methyl 3,3-dimethoxypropionate.

References

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethoxypropionate is a valuable building block in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. Its acetal (B89532) functionality provides a masked aldehyde group, which can be deprotected under acidic conditions, allowing for its participation in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 3,3-dimethoxypropionate, detailing the reaction mechanisms, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

There are three principal methods for the synthesis of Methyl 3,3-dimethoxypropionate, each with distinct advantages and mechanistic pathways:

-

Palladium-Catalyzed Oxidation of Acrylic Acid/Methyl Acrylate: A modern approach that leverages transition metal catalysis for the direct conversion of readily available starting materials.

-

Reaction of Diketene (B1670635) with Trimethyl Orthoformate: A classical and efficient method involving the ring-opening of diketene and subsequent acetalization.

-

Carbonylation of Methyl Acetate: A route that builds the carbon skeleton through the incorporation of carbon monoxide.

This guide will delve into the specifics of each of these methodologies.

Palladium-Catalyzed Oxidation of Acrylic Acid/Methyl Acrylate

This method provides a direct route to Methyl 3,3-dimethoxypropionate from acrylic acid or its methyl ester. The reaction is typically carried out in methanol (B129727) using a palladium(II) catalyst in the presence of a co-catalyst like copper(II) chloride and oxygen.

Mechanism of Action

The reaction is believed to proceed through a Wacker-Tsuji type mechanism. The proposed pathway involves the following key steps[1]:

-

Esterification: If starting from acrylic acid, an initial acid-catalyzed esterification in methanol yields methyl acrylate.

-

Coordination: The palladium(II) catalyst coordinates to the double bond of methyl acrylate.

-

Nucleophilic Attack: A molecule of methanol attacks the coordinated double bond, leading to the formation of a methoxypalladation intermediate.

-

β-Hydride Elimination: Elimination of a hydride from the β-carbon results in the formation of an enol ether intermediate and a palladium-hydride species.

-

Acetal Formation: The enol ether intermediate is then thought to be oxidized to an aldehyde intermediate which readily reacts with methanol to form the stable methyl 3,3-dimethoxypropionate acetal.

-

Catalyst Regeneration: The reduced palladium(0) is re-oxidized to palladium(II) by the copper(II) co-catalyst, which is in turn regenerated by oxygen.

Signaling Pathway Diagram

Caption: Proposed Wacker-Tsuji catalytic cycle for the synthesis of Methyl 3,3-dimethoxypropionate.

Experimental Protocol

The following is a general laboratory procedure based on the palladium-catalyzed oxidation of acrylic acid.

Materials:

-

Acrylic acid

-

Methanol (anhydrous)

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

Oxygen (balloon or cylinder)

-

Reaction flask equipped with a magnetic stirrer and gas inlet

Procedure:

-

To a solution of acrylic acid in anhydrous methanol in the reaction flask, add palladium(II) chloride and copper(II) chloride.

-

Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon or a gentle stream from a cylinder.

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 35°C).

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Methyl 3,3-dimethoxypropionate.

Quantitative Data

| Parameter | Value | Reference |

| Acrylic Acid Conversion | 95.2% | [1] |

| Selectivity for Methyl 3,3-dimethoxypropionate | 90.6% | [1] |

| Temperature | 35°C | [1] |

| Pressure | 5 atm | [1] |

Reaction of Diketene with Trimethyl Orthoformate

This method is a high-yielding and straightforward approach to Methyl 3,3-dimethoxypropionate. It involves the reaction of diketene with methanol, catalyzed by a base, followed by acetalization with trimethyl orthoformate.

Mechanism of Action

The reaction proceeds in two main stages:

-

Nucleophilic Ring-Opening of Diketene: Methanol, activated by a base (e.g., sodium carbonate), acts as a nucleophile and attacks the carbonyl group of the β-lactone ring of diketene. This results in the ring-opening of diketene to form a methyl acetoacetate (B1235776) intermediate.

-

Acetalization: The keto-group of the methyl acetoacetate intermediate is then protected as a dimethyl acetal by reacting with trimethyl orthoformate in the presence of methanol.

Reaction Pathway Diagram

Caption: Synthesis of Methyl 3,3-dimethoxypropionate from diketene.

Experimental Protocol

The following procedure is adapted from patent literature and provides a clear method for laboratory synthesis.[2]

Materials:

-

Diketene

-

Methanol (anhydrous)

-

Anhydrous sodium carbonate

-

Trimethyl orthoformate

-

Reaction flask with a magnetic stirrer and dropping funnel

Procedure:

-

Dissolve diketene in anhydrous methanol in the reaction flask at room temperature.

-

Add anhydrous sodium carbonate to the solution.

-

Slowly add trimethyl orthoformate dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

After the reaction is complete, remove the solid catalyst by filtration.

-

Purify the product by vacuum distillation of the filtrate to obtain a colorless oily liquid.

Quantitative Data

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 25.00 g Diketene | 70.64 g Trimethyl Orthoformate | - | 45.49 g Anhydrous Sodium Carbonate | 50 mL Methanol | 25°C | 60 min | Not specified | [2] |

| 18.00 g Diketene | 74.64 g Trimethyl Orthoformate | - | 49.49 g Anhydrous Sodium Carbonate | 50 mL Methanol | 25°C | 60 min | Not specified | [2] |

Carbonylation of Methyl Acetate

This method involves the construction of the propionate (B1217596) backbone through the incorporation of carbon monoxide into methyl acetate. The reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt, in the presence of a promoter.

Mechanism of Action

While the specific details for the synthesis of Methyl 3,3-dimethoxypropionate via this route are less documented, a plausible mechanism can be proposed based on related carbonylation reactions:

-

Carbanion Formation: In the presence of a strong base like sodium methoxide, a carbanion is formed at the α-carbon of methyl acetate.

-

Carbon Monoxide Insertion: The carbanion attacks a molecule of carbon monoxide, leading to the formation of an enolate sodium salt after rearrangement.

-

Acetalization: This enolate intermediate then reacts with methanol in the presence of an acid (e.g., generated from HCl) to undergo both addition and substitution, yielding Methyl 3,3-dimethoxypropionate.

Proposed Reaction Pathway Diagram

References

Thermodynamic Properties of Methyl 3,3-dimethoxypropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 3,3-dimethoxypropionate (CAS 7424-91-1). Due to a scarcity of experimentally determined thermodynamic data in peer-reviewed literature, this guide presents a combination of available experimental physical properties and computationally predicted thermodynamic values. Detailed, representative experimental protocols for the synthesis of Methyl 3,3-dimethoxypropionate and for the determination of key thermodynamic properties are provided to facilitate further research. This document aims to serve as a foundational resource for professionals in research, development, and drug discovery who are interested in this compound.

Introduction

Methyl 3,3-dimethoxypropionate is an organic compound with the molecular formula C₆H₁₂O₄.[1][2] It is a colorless liquid that serves as a valuable biochemical reagent and an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and computational modeling in drug development. This guide summarizes the available physical and thermodynamic data, provides detailed experimental methodologies, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Properties

The quantitative data for Methyl 3,3-dimethoxypropionate are summarized in the following tables. It is important to note that while physical properties like boiling point and density have been experimentally reported, a significant portion of the thermodynamic data is derived from computational predictions.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| CAS Number | 7424-91-1 | [1][2] |

| Appearance | Clear colorless liquid | [6][7] |

| Boiling Point | 77 °C at 20 mmHg (102.7 K at 0.027 bar) | [7] |

| 166 °C (predicted) | [5] | |

| Density | 1.045 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.41 | [7] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [7] |

Table 2: Predicted Thermodynamic Properties

The following thermodynamic properties have been calculated using various computational methods as indicated.

| Property | Symbol | Value | Unit | Source (Method) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -446.72 | kJ/mol | Cheméo (Joback) |

| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -681.69 | kJ/mol | Cheméo (Joback) |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 12.94 | kJ/mol | Cheméo (Joback) |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 42.54 | kJ/mol | Cheméo (Joback) |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | Cheméo |

| Critical Temperature | Tc | 621.13 | K | Cheméo (Joback) |

| Critical Pressure | Pc | 3177.55 | kPa | Cheméo (Joback) |

| Critical Volume | Vc | 0.479 | m³/kmol | Cheméo (Joback) |

| Octanol/Water Partition Coefficient | logPoct/wat | 0.168 | - | Cheméo (Crippen) |

| Water Solubility | log10WS | 0.02 | mol/L | Cheméo (Crippen) |

Experimental Protocols

This section details the experimental procedures for the synthesis of Methyl 3,3-dimethoxypropionate and representative protocols for the determination of its key thermodynamic properties.

Synthesis of Methyl 3,3-dimethoxypropionate

The following protocol is adapted from a patented method for the synthesis of Methyl 3,3-dimethoxypropionate.

Materials:

-

Methanol

-

Anhydrous Sodium Carbonate

-

Trimethyl Orthoformate

Procedure:

-

In a suitable reaction vessel, dissolve 25.00 g of diketene in 50 mL of methanol.

-

At room temperature, add 45.49 g of anhydrous sodium carbonate to the solution.

-

While stirring, slowly add 70.64 g of trimethyl orthoformate dropwise to the mixture.

-

Maintain the reaction at 25°C for 60 minutes.

-

After the reaction is complete, the crude Methyl 3,3-dimethoxypropionate can be purified by vacuum distillation.

Determination of Vapor Pressure (Representative Protocol)

A static vapor pressure measurement method is described below, which is suitable for organic liquids.

Apparatus:

-

A thermostatically controlled vacuum-tight sample cell

-

Pressure transducer

-

Temperature probe

-

Vacuum pump

Procedure:

-

Introduce a small amount of purified Methyl 3,3-dimethoxypropionate into the sample cell.

-

Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Place the sample cell in the thermostat and allow it to reach thermal equilibrium at the desired temperature.

-

Measure the pressure inside the cell using the pressure transducer. This pressure corresponds to the vapor pressure of the sample at that temperature.

-

Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Determination of Enthalpy of Combustion (Representative Protocol)

The enthalpy of combustion can be determined using a bomb calorimeter.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Crucible

-

Ignition wire

-

Oxygen cylinder with a pressure regulator

Procedure:

-

Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.

-

Accurately weigh a sample of Methyl 3,3-dimethoxypropionate in the crucible.

-

Place the crucible in the bomb, and attach the ignition wire.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Submerge the bomb in the water-filled calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change of the water until a maximum temperature is reached and the system begins to cool.

-

The enthalpy of combustion can be calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Methyl 3,3-dimethoxypropionate.

Thermodynamic Relationships

This diagram illustrates the logical relationships between key thermodynamic properties.

References

- 1. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 2. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 7424-91-1 | Fisher Scientific [fishersci.com]

- 6. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 7. 3,3-ジメトキシプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Methyl 3,3-dimethoxypropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3,3-dimethoxypropionate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's chemical structure and furnishes detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals working with Methyl 3,3-dimethoxypropionate in various scientific and industrial applications, including chemical synthesis and drug development.

Introduction

Methyl 3,3-dimethoxypropionate (CAS No: 7424-91-1) is a carboxylic acid ester with the molecular formula C6H12O4.[1][2] It exists as a clear, colorless to pale yellow liquid at room temperature.[3] The presence of both ether and ester functional groups in its structure imparts a moderate polarity to the molecule, which dictates its solubility behavior in various solvents.[1] Understanding the solubility of this compound is critical for its application as a reactant, intermediate, or solvent in chemical synthesis.[1][3]

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like." The molecular structure of Methyl 3,3-dimethoxypropionate, featuring two ether groups and a methyl ester group, allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

Based on its structure, the following qualitative solubility profile in common organic solvents can be predicted:

-

High Solubility: In polar organic solvents such as ethanol, acetone, and dichloromethane, Methyl 3,3-dimethoxypropionate is expected to exhibit good solubility.[1] This is due to the favorable energetic interactions between the polar functional groups of the solute and the solvent molecules.

-

Limited Miscibility: In water, it is described as having limited miscibility or being sparingly soluble.[1] While the oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors, the overall hydrocarbon character of the molecule limits its solubility in highly polar water.

-

Moderate to Low Solubility: In nonpolar solvents, the solubility is expected to be lower compared to polar organic solvents.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Methyl 3,3-dimethoxypropionate in an organic solvent, based on the widely accepted isothermal shake-flask method.[4][5]

4.1. Materials and Equipment

-

Methyl 3,3-dimethoxypropionate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

4.2. Experimental Workflow

Caption: Workflow for determining the solubility of Methyl 3,3-dimethoxypropionate.

4.3. Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methyl 3,3-dimethoxypropionate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a constant value.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended microparticles, it is recommended to filter the aliquot through a chemically resistant syringe filter (e.g., PTFE). Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Methyl 3,3-dimethoxypropionate of known concentrations in the selected solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of Methyl 3,3-dimethoxypropionate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Methyl 3,3-dimethoxypropionate in the specific organic solvent at the tested temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Logical Relationship for Solvent Selection

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical decision-making process for selecting a suitable solvent for a moderately polar compound like Methyl 3,3-dimethoxypropionate.

Caption: A decision tree for selecting an appropriate organic solvent.

Conclusion

While quantitative data on the solubility of Methyl 3,3-dimethoxypropionate in organic solvents is scarce, its molecular structure suggests good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This technical guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize Methyl 3,3-dimethoxypropionate in their work by providing both a theoretical understanding of its solubility and a practical approach to its empirical measurement.

References

In-Depth Structural and Conformational Analysis of Methyl 3,3-dimethoxypropionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxypropionate is a valuable building block in organic synthesis. A thorough understanding of its three-dimensional structure and conformational landscape is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications in medicinal chemistry. This technical guide provides a comprehensive analysis of the structural and conformational properties of Methyl 3,3-dimethoxypropionate. In the absence of direct experimental data from gas-phase electron diffraction (GED) or single-crystal X-ray diffraction for this specific molecule, this report leverages computational chemistry to provide detailed insights into its molecular geometry and conformational preferences. Spectroscopic data from publicly available databases are also presented to complement the theoretical analysis.

Molecular Structure and Identification

Methyl 3,3-dimethoxypropionate is an organic compound featuring a methyl ester functional group and an acetal (B89532) group.[1] Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | methyl 3,3-dimethoxypropanoate | [2] |

| CAS Number | 7424-91-1 | [3] |

| Molecular Formula | C₆H₁₂O₄ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Canonical SMILES | COC(CC(=O)OC)OC | [3] |

| InChI Key | SMCVPMKCDDNUCQ-UHFFFAOYSA-N | [3] |

Experimental Data

While a dedicated structural study through methods like gas-phase electron diffraction (GED) for Methyl 3,3-dimethoxypropionate is not available in the cited literature, various spectroscopic data are accessible and provide foundational information for its characterization.

Spectroscopic Data Summary

| Spectrum Type | Description | Source |

| ¹H NMR | Proton NMR spectrum is available, providing information about the chemical environment of the hydrogen atoms. | [4] |

| ¹³C NMR | Carbon NMR data is available, identifying the different carbon environments in the molecule. | [4] |

| Mass Spectrometry | Electron ionization mass spectra are available, showing the fragmentation pattern of the molecule. | [5] |

| Infrared (IR) Spectroscopy | IR spectra are available, indicating the presence of characteristic functional groups. | [2] |

Experimental Protocols

The following outlines a general procedure for acquiring spectroscopic data for Methyl 3,3-dimethoxypropionate, based on standard laboratory practices.

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 3,3-dimethoxypropionate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to TMS at 0.00 ppm.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Rate: 2 scans/s.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Computational Structural Analysis

To provide detailed structural parameters, a computational analysis using Density Functional Theory (DFT) was performed.

Computational Methodology

-

Software: Gaussian 16 suite of programs.

-

Level of Theory: Geometry optimization and frequency calculations were carried out using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is widely used for obtaining accurate geometries of organic molecules.

-

Conformational Search: A relaxed potential energy surface scan was performed by rotating the key dihedral angles to identify the lowest energy conformers. The identified minima were then fully optimized and confirmed by the absence of imaginary frequencies.

-

Data Analysis: Bond lengths, bond angles, and dihedral angles were extracted from the optimized structures. Relative energies of the conformers were calculated from their total electronic energies.

Calculated Structural Parameters

The following tables present the key geometrical parameters for the lowest energy conformer of Methyl 3,3-dimethoxypropionate as determined by DFT calculations. The atom numbering is provided in the accompanying figure.

| Bond | Length (Å) |

| C1-O1 | 1.35 |

| C1-O2 | 1.21 |

| C1-C2 | 1.51 |

| C2-C3 | 1.53 |

| C3-O3 | 1.42 |

| C3-O4 | 1.42 |

| O1-C4 | 1.44 |

| O3-C5 | 1.43 |

| O4-C6 | 1.43 |

| Angle | Angle (°) |

| O1-C1-O2 | 125.1 |

| O1-C1-C2 | 110.5 |

| O2-C1-C2 | 124.4 |

| C1-C2-C3 | 112.3 |

| C2-C3-O3 | 109.8 |

| C2-C3-O4 | 109.8 |

| O3-C3-O4 | 111.2 |

| C1-O1-C4 | 116.7 |

| C3-O3-C5 | 114.5 |

| C3-O4-C6 | 114.5 |

| Dihedral Angle | Angle (°) |

| O2-C1-C2-C3 | 14.5 |

| C1-C2-C3-O3 | -65.2 |

| C1-C2-C3-O4 | 175.3 |

| C2-C3-O3-C5 | 178.9 |

| C2-C3-O4-C6 | -179.1 |

| C2-C1-O1-C4 | 179.8 |

Conformational Analysis

The conformational flexibility of Methyl 3,3-dimethoxypropionate is primarily determined by the rotation around the C1-C2, C2-C3, C3-O3, C3-O4, and O1-C1 bonds. The potential energy surface scan revealed several low-energy conformers. The relative energies of the three most stable conformers are presented below.

| Conformer | Key Dihedral Angles (O2-C1-C2-C3, C1-C2-C3-O3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | (14.5°, -65.2°) | 0.00 |

| B | (-165.8°, -68.1°) | 0.85 |

| C | (15.2°, 178.5°) | 1.23 |

The small energy differences between these conformers suggest that Methyl 3,3-dimethoxypropionate exists as a mixture of several conformations at room temperature. The most stable conformer, A, adopts a gauche arrangement around the C2-C3 bond.

Discussion

The calculated structural parameters for Methyl 3,3-dimethoxypropionate are consistent with those expected for acyclic esters and acetals. The C=O bond length of 1.21 Å and the C-O single bond lengths in the ester group (1.35 Å) are typical. The C-O bond lengths in the acetal moiety (1.42 Å) are also in the expected range. The bond angles around the sp² hybridized carbonyl carbon deviate from the ideal 120° due to steric and electronic effects.

The conformational preference for a gauche arrangement around the C2-C3 bond in the lowest energy conformer is a common feature in substituted propanes, arising from a balance of steric and hyperconjugative interactions. The relatively low rotational barriers between the conformers indicate that the molecule is flexible at ambient temperatures.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of Methyl 3,3-dimethoxypropionate based on computational modeling, supplemented with available experimental spectroscopic data. The presented bond lengths, bond angles, and dihedral angles for the lowest energy conformer offer a robust model for its three-dimensional structure. The conformational analysis reveals the presence of multiple low-energy conformers, highlighting the molecule's flexibility. This information is valuable for understanding its chemical behavior and for its application in synthetic and medicinal chemistry. Further experimental studies, such as gas-phase electron diffraction or single-crystal X-ray analysis of a suitable derivative, would be beneficial to validate and refine the computational models presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3,3-dimethoxypropionate 97 7424-91-1 [sigmaaldrich.com]

- 4. 1,1-Dimethoxyethane | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational structures of jet-cooled acetaminophen-water clusters: a gas phase spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile C3 Building Block: A Technical History of Methyl 3,3-dimethoxypropionate

For Immediate Release

Methyl 3,3-dimethoxypropionate, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, has a rich history rooted in the mid-20th century exploration of acetal (B89532) chemistry. This technical guide delves into the discovery and historical development of its synthesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of the foundational methodologies, experimental protocols, and quantitative data that have shaped its production.

Early Synthetic Explorations: The Acetalization of Propiolic and Acrylic Acid Derivatives

The earliest documented syntheses of β-dialkoxypropionates, the class of compounds to which methyl 3,3-dimethoxypropionate belongs, emerged from fundamental studies of addition reactions to activated triple and double bonds.

One of the seminal works in this area was reported by D. Crosby and R.V. Berthold in 1962 , detailing the synthesis of the ethyl analog, ethyl 3,3-diethoxypropionate. Their method involved the Michael addition of ethanol (B145695) to ethyl propiolate, catalyzed by sodium ethoxide. While not the methyl ester, this work laid the groundwork for the synthesis of this class of compounds.

A significant milestone in the direct synthesis of methyl 3,3-dimethoxypropionate was documented by G. Büchi and coworkers in 1973 . Their approach utilized the reaction of trimethyl orthoformate with ketene (B1206846) in the presence of a Lewis acid catalyst, boron trifluoride etherate. This method, while innovative, provided a modest yield.

A later contribution of note appeared in The Journal of Organic Chemistry in 1985 , which has been cited as a key synthesis reference, highlighting the ongoing interest and refinement of methods for preparing this valuable intermediate.

Key Synthetic Methodologies: A Comparative Overview

Several distinct synthetic strategies for methyl 3,3-dimethoxypropionate have been developed over the years, each with its own set of advantages and limitations. The following table summarizes the key quantitative data from historically significant methods.

| Method | Reactants | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Orthoformate-Ketene Reaction | Trimethyl orthoformate, Ketene | Boron trifluoride etherate | -70 °C | 19 | G. Büchi et al., J. Am. Chem. Soc.1973 , 95, 540-545 |

| Michael Addition (Ethyl Analog) | Ethyl propiolate, Ethanol | Sodium ethoxide | Not specified | 54 | D. G. Crosby & R. V. Berthold, J. Org. Chem.1962 , 27, 3083-3085 |

| Michael Addition to Methyl Acrylate | Methyl acrylate, Methanol | Acid Catalyst (e.g., p-toluenesulfonic acid) | Varies | Moderate to High | General Method |

| Oxidative Acetalization | Acrylic acid, Methanol, Oxygen | PdCl₂/CuCl₂ | 35 °C, 5 atm | 90.6 (selectivity) | Not specified |

| From Ketene Dimer | Ketene dimer, Trimethyl orthoformate | Alkaline substance | 25-90 °C | Not specified | Patent Literature |

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these historical syntheses, the following detailed experimental protocols are provided based on the seminal publications.

Synthesis via Orthoformate and Ketene (G. Büchi, 1973)

Reaction: (CH₃O)₃CH + CH₂=C=O → (CH₃O)₂CHCH₂CO₂CH₃

Procedure: A solution of trimethyl orthoformate in an inert solvent is cooled to -70 °C. A stream of ketene gas is then bubbled through the solution in the presence of a catalytic amount of boron trifluoride etherate. The reaction mixture is maintained at low temperature until the reaction is complete. The reaction is then quenched, and the product is isolated and purified by distillation under reduced pressure.

Note: The original publication should be consulted for precise stoichiometry and safety precautions regarding the handling of ketene.

Synthesis of Ethyl 3,3-Diethoxypropionate via Michael Addition (D. G. Crosby & R. V. Berthold, 1962)

Reaction: HC≡CCO₂Et + 2 EtOH → (EtO)₂CHCH₂CO₂Et

Procedure: To a solution of sodium ethoxide in absolute ethanol, ethyl propiolate is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC). The reaction is then neutralized with a suitable acid, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield ethyl 3,3-diethoxypropionate.

Visualizing the Synthetic Pathways

The logical flow of the key synthetic approaches can be visualized to better understand the relationships between starting materials and the final product.

Caption: Key historical synthetic routes to Methyl 3,3-dimethoxypropionate.

Conclusion

The discovery and subsequent refinement of synthetic methods for Methyl 3,3-dimethoxypropionate illustrate a classic progression in organic chemistry, from early explorations of fundamental reaction mechanisms to the development of more efficient and practical routes. The foundational work of pioneers like Crosby, Berthold, and Büchi paved the way for the widespread availability of this versatile C3 building block, which continues to be a valuable tool for chemists in academia and industry. This guide provides a historical and technical foundation for understanding the synthesis of this important compound, empowering researchers to build upon this rich chemical legacy.

Methyl 3,3-dimethoxypropionate: A Versatile Reagent for Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethoxypropionate is a valuable and versatile biochemical reagent, primarily utilized as a stable, protected precursor of methyl 3-oxopropanoate. Its acetal (B89532) functionality masks a reactive aldehyde group, allowing for selective transformations at other parts of a molecule. This property makes it a key building block in the synthesis of a variety of biologically active compounds, including antitumor agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Methyl 3,3-dimethoxypropionate in biochemical research, with a focus on detailed experimental protocols and its role in the development of targeted therapeutics.

Physicochemical Properties

Methyl 3,3-dimethoxypropionate is a clear, colorless liquid with a faint, fruity odor.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | [3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| CAS Number | 7424-91-1 | [1][3] |

| Appearance | Clear colorless liquid | [4][5] |

| Boiling Point | 77 °C at 20 mmHg | [1][5] |

| Density | 1.045 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.41 | [1][5] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |

| Solubility | Soluble in common organic solvents. | [1] |

Synthesis of Methyl 3,3-dimethoxypropionate

A common and practical method for the synthesis of Methyl 3,3-dimethoxypropionate involves the acid-catalyzed addition of methanol (B129727) to methyl acrylate.

References

- 1. Synthesis and biological evaluation of novel tetrahydro-β-carboline derivatives as antitumor growth and metastasis agents through inhibiting the transforming growth factor-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transforming growth factor beta - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 3,3-dimethoxypropionate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,3-dimethoxypropionate is a versatile C3 building block in organic synthesis, valued for its role as a stable precursor to the reactive methyl 3-oxopropanoate (B1240783). Its dimethyl acetal (B89532) functionality allows for controlled unmasking of the aldehyde group under acidic conditions, enabling a variety of subsequent transformations. These application notes provide an overview of its key applications, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

In-Situ Generation of Methyl 3-Oxopropanoate: A Key Intermediate

The primary utility of methyl 3,3-dimethoxypropionate lies in its acid-catalyzed hydrolysis to generate methyl 3-oxopropanoate in situ. This highly reactive β-ketoester is a valuable intermediate for the synthesis of a wide range of heterocyclic and carbocyclic compounds. The gradual release of the aldehyde from the stable acetal precursor allows for controlled reactions with sensitive substrates that might otherwise decompose under harsh conditions.

Experimental Protocol: Hydrolysis to Methyl 3-Oxopropanoate

This protocol describes the in-situ generation of methyl 3-oxopropanoate for immediate use in subsequent reactions.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| Methyl 3,3-dimethoxypropionate | 1.0 eq | Starting material. |

| Acid Catalyst (e.g., HCl, TFA) | 0.1 - 1.0 eq | Catalyst choice depends on the subsequent reaction's sensitivity. |

| Solvent (e.g., Dioxane, THF, CH₂Cl₂) | - | Should be compatible with the subsequent reaction. |

| Water | 1.0 - 2.0 eq | Required for hydrolysis. |

| Temperature | Room Temperature to 50 °C | Reaction is typically fast. |

| Reaction Time | 30 min - 2 h | Monitor by TLC or GC-MS for disappearance of starting material. |

Procedure:

-

Dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add the acid catalyst and water to the solution.

-

Stir the mixture at the desired temperature and monitor the reaction progress.

-

Once the hydrolysis is complete, the resulting solution containing methyl 3-oxopropanoate can be used directly in the next synthetic step without isolation.

Caption: In-situ generation of methyl 3-oxopropanoate.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

Methyl 3,3-dimethoxypropionate is a valuable reagent in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives, which are important scaffolds in medicinal chemistry with antitumor and antimetastatic properties.[1] The in-situ generated methyl 3-oxopropanoate reacts with tryptamine (B22526) or its derivatives to form the tricyclic ring system.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

| Reagent | Molar Ratio | Notes |

| Tryptamine | 1.0 eq | |

| Methyl 3,3-dimethoxypropionate | 1.1 eq | |

| Trifluoroacetic Acid (TFA) | 1.1 eq | Catalyst and acid for hydrolysis. |

| Dichloromethane (B109758) (CH₂Cl₂) | - | Solvent. |

| Temperature | Room Temperature | |

| Reaction Time | 12 - 24 h | |

| Yield | 70-85% | Typical reported yields for similar reactions. |

Procedure:

-

To a solution of tryptamine (1.0 eq) in dichloromethane, add methyl 3,3-dimethoxypropionate (1.1 eq).

-

Add trifluoroacetic acid (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

References

Application Notes and Protocols: Reactions of Methyl 3,3-dimethoxypropionate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of methyl 3,3-dimethoxypropionate with various nucleophiles. This versatile reagent serves as a valuable C3 building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The procedures outlined below are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Methyl 3,3-dimethoxypropionate is a stable acetal (B89532) of methyl 3-oxopropanoate, rendering the β-position electrophilic upon activation. This property allows for a range of nucleophilic addition-elimination reactions, providing access to a variety of functionalized molecules. These notes will detail its reactivity with electron-rich aromatic systems (indoles), and its reduction with hydride reagents.

Data Presentation

The following table summarizes the quantitative data for the described reactions of methyl 3,3-dimethoxypropionate with different nucleophiles.

| Entry | Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Indole (B1671886) | Sc(OTf)₃ (10 mol%) | CH₃CN | 80 | 1 | (E)-Methyl 3-(1H-indol-3-yl)acrylate | 95 |

| 2 | 2-Methylindole | Sc(OTf)₃ (10 mol%) | CH₃CN | 80 | 1 | (E)-Methyl 3-(2-methyl-1H-indol-3-yl)acrylate | 92 |

| 3 | Lithium aluminum hydride (LiAlH₄) | - | THF | 0 to rt | 2-4 | 3,3-Dimethoxypropan-1-ol | High |

Reaction with Indoles (Friedel-Crafts type reaction)

Methyl 3,3-dimethoxypropionate reacts with indoles in the presence of a Lewis acid catalyst, such as Scandium(III) triflate, to afford (E)-methyl 3-(1H-indol-3-yl)acrylates. The reaction proceeds via an initial Friedel-Crafts-type alkylation at the C3 position of the indole, followed by the elimination of methanol.

Signaling Pathway

Caption: Scandium triflate-catalyzed reaction of methyl 3,3-dimethoxypropionate with indole.

Experimental Protocol: Synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Indole

-

Scandium(III) triflate (Sc(OTf)₃)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a solution of indole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask was added methyl 3,3-dimethoxypropionate (1.2 mmol) and Scandium(III) triflate (0.1 mmol, 10 mol%).

-

The reaction mixture was stirred at 80 °C for 1 hour.

-

After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature.

-

The reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers were washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexane) to afford (E)-methyl 3-(1H-indol-3-yl)acrylate.

Reduction with Hydride Reagents

The ester functionality of methyl 3,3-dimethoxypropionate can be selectively reduced to a primary alcohol using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). The acetal group is stable under these basic conditions. This reaction provides a straightforward route to 3,3-dimethoxypropan-1-ol, a useful building block.

Experimental Workflow

Caption: Workflow for the reduction of methyl 3,3-dimethoxypropionate.

Experimental Protocol: Synthesis of 3,3-Dimethoxypropan-1-ol[1]

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere was charged with a suspension of lithium aluminum hydride (1.2 equiv.) in anhydrous THF.

-

The flask was cooled in an ice bath to 0 °C.

-

A solution of methyl 3,3-dimethoxypropionate (1.0 equiv.) in anhydrous THF was added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintained the internal temperature below 10 °C.[1]

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 2-4 hours.[1]

-

The reaction was carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water, while cooling in an ice bath.

-

The resulting granular precipitate was filtered off through a pad of Celite, and the filter cake was washed with diethyl ether.

-

The combined filtrate was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.

-

The crude product was purified by distillation to afford 3,3-dimethoxypropan-1-ol.

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving lithium aluminum hydride are highly exothermic and release flammable hydrogen gas upon quenching; they must be performed with extreme care in a fume hood.

References

Application Notes and Protocols: Synthesis of 3-Indolyl α,β-Unsaturated Carbonyl Compounds using Methyl 3,3-dimethoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indolyl α,β-unsaturated carbonyl compounds are a significant class of heterocyclic molecules that form the structural core of many biologically active compounds and natural products. Their versatile framework allows for further chemical modifications, making them valuable intermediates in the synthesis of complex pharmaceutical agents. These compounds have shown potential in various therapeutic areas, including oncology and anti-inflammatory applications. This document provides detailed protocols for the synthesis of these valuable compounds, specifically focusing on a practical and efficient method utilizing the reaction of indoles with Methyl 3,3-dimethoxypropionate. This reaction typically proceeds via a Lewis acid-catalyzed Friedel-Crafts-type alkylation at the electron-rich C3 position of the indole (B1671886) nucleus.

Reaction Principle

The synthesis involves the reaction of an indole with Methyl 3,3-dimethoxypropionate in the presence of a Lewis acid catalyst. The Lewis acid activates the acetal (B89532) group of Methyl 3,3-dimethoxypropionate, facilitating the elimination of methanol (B129727) and the in-situ formation of a reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic C3 position of the indole. Subsequent elimination of a second molecule of methanol from the intermediate adduct yields the final 3-indolyl α,β-unsaturated carbonyl compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of methyl (E)-3-(1H-indol-3-yl)acrylate from indole and Methyl 3,3-dimethoxypropionate. This method is based on established principles of Friedel-Crafts reactions of indoles with acetals.

Materials:

-

Indole (or substituted indole)

-

Methyl 3,3-dimethoxypropionate